tert-butyl N-(4-bromo-2-iodophenyl)carbamate
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Description
Tert-Butyl 4-bromo-2-iodophenylcarbamate, also known as TBBIC, is a chemical compound with a molecular formula of C13H15BrI2NO2. It is used in the synthesis of various bioactive compounds .
Molecular Structure Analysis
The molecular formula of TBBIC is C11H13BrINO2. The molecule features a tert-butyl group attached to a bromide and iodide substituent .Physical and Chemical Properties Analysis
TBBIC has a molecular weight of 398.03 g/mol. Other physical and chemical properties specific to TBBIC are not detailed in the search results.Safety and Hazards
Mechanism of Action
Pharmacokinetics
- Absorption : The compound’s lipophilic nature may facilitate its absorption in the gastrointestinal tract .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-(4-bromo-2-iodophenyl)carbamate”. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-iodophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBNZMFPDFVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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